4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-13(23)14-2-4-16(5-3-14)26(24,25)22-12-17-18(21-11-10-20-17)15-6-8-19-9-7-15/h2-11,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQPWICVSJRBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 320.38 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. A study conducted on various sulfonamide compounds demonstrated their efficacy against a range of bacterial strains, suggesting that modifications to the sulfonamide structure can enhance antibacterial activity .
Antidiabetic Effects
Preliminary studies have shown that certain sulfonamide derivatives possess antidiabetic properties. For instance, compounds similar to this compound were evaluated for their ability to lower blood glucose levels in diabetic models . The mechanism may involve the inhibition of glucose absorption or enhancement of insulin sensitivity.
Cardiovascular Effects
The compound's potential effects on cardiovascular health have also been explored. Research using isolated rat heart models indicated that certain benzene sulfonamides could influence perfusion pressure and coronary resistance, which are critical parameters in cardiovascular function . These findings suggest a possible role for this compound in managing cardiovascular diseases.
Study on Antimicrobial Activity
A comparative study assessed the antimicrobial effectiveness of various sulfonamide derivatives, including the target compound. The results indicated that modifications to the benzene ring and the introduction of heterocycles significantly enhanced antibacterial activity. The disc diffusion method was employed to evaluate the inhibition zones against standard bacterial strains .
| Compound Name | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Control | E. coli | 0 |
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | E. coli | 18 |
Study on Antidiabetic Activity
In another study focusing on antidiabetic effects, researchers induced diabetes in rats and administered varying doses of the compound. The results demonstrated a dose-dependent reduction in blood glucose levels, indicating its potential as an antidiabetic agent.
| Dose (mg/kg) | Blood Glucose Level (mg/dL) |
|---|---|
| 0 | 250 |
| 50 | 200 |
| 100 | 150 |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and glucose metabolism. Additionally, its interaction with calcium channels could explain its cardiovascular effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Heterocyclic Influence
- 4-acetyl-N-(pyridin-3-yl)benzene-1-sulfonamide (): This analog replaces the pyrazin-2-ylmethyl group with a pyridin-3-yl substituent. The molecular weight (276.31 g/mol) is lower than the target compound’s estimated weight (~350–380 g/mol), suggesting differences in solubility and bioavailability.
1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide () :
This compound shares the [3-(pyridin-4-yl)pyrazin-2-yl]methyl group but incorporates a piperidine-4-carboxamide and methanesulfonyl moiety. The piperidine ring may enhance membrane permeability due to its basicity, while the sulfonyl group could improve metabolic stability compared to the acetyl group in the target compound .
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Research Findings and Limitations
- Synthetic Routes : The target compound’s synthesis likely parallels methods used for analogs in and , involving coupling reactions (e.g., Suzuki-Miyaura for pyrazine-pyridine linkage) and sulfonamide formation .
- Data Gaps : Physical properties (e.g., melting point, solubility) and explicit bioactivity data for the target compound are absent in the evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
